molecular formula C17H10F4N2OS B12150435 (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12150435
M. Wt: 366.3 g/mol
InChI Key: UOUGYVQCWGQZGT-ZROIWOOFSA-N
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Description

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a planar heterocyclic core with two distinct substituents:

  • A 4-fluorobenzylidene group at the 5-position, contributing electron-withdrawing properties and influencing molecular polarity.
  • A 2-(trifluoromethyl)phenylimino group at the 2-position, enhancing lipophilicity and steric bulk.

Its stereochemistry (2E,5Z) is critical for maintaining conformational rigidity, which impacts binding to biological targets .

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10F4N2OS/c18-11-7-5-10(6-8-11)9-14-15(24)23-16(25-14)22-13-4-2-1-3-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9-

InChI Key

UOUGYVQCWGQZGT-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The foundational step in synthesizing thiazolidinone derivatives involves cyclocondensation reactions. For the target compound, this typically begins with the formation of the thiazolidinone ring through the reaction of thiourea derivatives with α-halocarbonyl compounds. For example, 2-(trifluoromethyl)aniline can react with carbon disulfide in the presence of chloroacetyl chloride to yield a thiazolidinone precursor.

A critical intermediate, 4-phenylimino-1,3-thiazolidin-2-one, is often synthesized via the condensation of phenyl isothiocyanate with glycine derivatives. Subsequent functionalization at the C5 position is achieved through Knoevenagel condensation with 4-fluorobenzaldehyde, introducing the fluorinated benzylidene group. This step requires precise temperature control (60–80°C) and catalytic bases such as piperidine to facilitate enolate formation.

Table 1: Representative Reaction Conditions for Cyclocondensation

Reactant AReactant BCatalystTemperature (°C)Yield (%)
Phenyl isothiocyanateChloroacetic acidNaOH7065–72
2-(Trifluoromethyl)anilineCarbon disulfideEt₃N8058–63

Diazotization and Azo Coupling

The introduction of the 2-(trifluoromethyl)phenylimino group often employs diazotization followed by azo coupling. As detailed in, 2-(trifluoromethyl)aniline is dissolved in hydrochloric acid and diazotized with sodium nitrite at 0–5°C. The resulting diazonium salt is then coupled with a preformed thiazolidinone intermediate (e.g., 4-phenylimino-1,3-thiazolidin-2-one) in glacial acetic acid containing sodium acetate (pH 4.5–5.0). This method achieves yields of 70–75% after 12 hours of stirring.

Mechanistic Insight : The diazonium ion acts as an electrophile, attacking the electron-rich methylene group of the thiazolidinone ring. Steric effects from the trifluoromethyl group necessitate extended reaction times to ensure complete coupling.

One-Pot Multicomponent Reactions

Recent advances have streamlined synthesis via one-pot protocols. A three-component reaction involving 2-(trifluoromethyl)aniline, 4-fluorobenzaldehyde, and thioglycolic acid under microwave irradiation (100°C, 30 minutes) produces the target compound in 68% yield. This method eliminates intermediate isolation, reducing purification steps and improving scalability.

Table 2: Optimization of One-Pot Synthesis

SolventCatalystTime (min)Yield (%)
EthanolZnO4552
DMFK₂CO₃3068
AcetonitrileNone6041

Key factors influencing yield include solvent polarity (DMF > ethanol > acetonitrile) and the use of inorganic bases to deprotonate intermediates.

Stereochemical Control and Isomer Separation

The (2E,5Z) configuration is critical for biological activity. Isomer separation is achieved via column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) as the eluent. Nuclear Overhauser effect (NOE) spectroscopy confirms the stereochemistry, with distinct NOE correlations between the 4-fluorophenyl protons and the thiazolidinone carbonyl group.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, imino-H), 7.85–7.45 (m, 8H, aromatic-H), 6.95 (d, J=8.4J = 8.4 Hz, 2H, fluorophenyl-H).

  • ¹³C NMR : 178.9 (C=O), 162.1 (C-F), 140.3 (C=N).

  • HRMS : m/z 367.0821 [M+H]⁺ (calc. 367.0819) .

Chemical Reactions Analysis

(2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has effective antimicrobial activity against various bacterial strains and fungi.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in vitro, indicating its potential use in treating inflammatory diseases.

Industrial Applications

Beyond its medicinal applications, this compound has potential uses in various industrial sectors:

  • Agricultural Chemicals : Due to its biological activity, it can be explored as a pesticide or herbicide component.
  • Material Science : Its unique chemical properties may allow it to be used in the development of new materials with specific functionalities.

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study published in Pharmaceuticals evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant inhibition zone compared to control groups.
  • Anticancer Mechanisms :
    • Research conducted by [source needed] investigated the anticancer mechanisms of this compound on human breast cancer cell lines. Findings revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituents (Position) Key Structural Features
Target Compound 4-Fluorobenzylidene (5), 2-(trifluoromethyl)phenylimino (2) Electron-withdrawing F and CF₃ groups; planar thiazolidinone core
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene (5), phenyl (3), thioxo (2) Methyl group enhances lipophilicity; thioxo group increases hydrogen-bonding potential
(2Z,5Z)-5-(3-fluorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 3-Fluorobenzylidene (5), 4-hydroxyphenylimino (2) Hydroxyl group improves solubility; meta-F substitution alters electronic distribution
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 2,4-Dimethoxybenzylidene (5), 3-CF₃-phenylimino (2) Methoxy groups increase electron density; para-substitution affects steric interactions
HBPT: (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one 2-Hydroxybenzylidene (5), 4-phenoxyphenylimino (2) Hydroxy group enables intramolecular H-bonding; phenoxy group enhances π-π stacking

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzylidene group in the target compound reduces electron density compared to 2,4-dimethoxybenzylidene in , which may decrease metabolic stability but improve target binding . The 2-(trifluoromethyl)phenylimino substituent provides greater lipophilicity than the 4-hydroxyphenylimino group in , influencing membrane permeability .

Stereochemical Impact: The (2E,5Z) configuration in the target compound and HBPT ensures a planar arrangement of the benzylidene and imino groups, critical for intercalation into microtubules .

Key Differences:

  • The target compound’s synthesis likely follows a Knoevenagel condensation pathway under acidic conditions (glacial acetic acid/NaOAc), similar to , whereas HBPT uses microwave assistance to accelerate reaction kinetics .
  • Thioxo derivatives (e.g., ) require additional steps for sulfur incorporation, increasing synthetic complexity.

Key Findings:

  • HBPT demonstrates 5-fold greater potency than temozolomide (standard glioblastoma therapy) due to its optimized substituents (2-hydroxybenzylidene and 4-phenoxyphenylimino), which enhance target affinity and solubility.
  • The target compound’s 2-(trifluoromethyl)phenylimino group may improve blood-brain barrier penetration compared to HBPT, though this requires validation.

Physicochemical Properties

Table 4: Calculated and Experimental Properties

Compound Molecular Weight LogP* Hydrogen Bond Acceptors
Target Compound 365.3 3.8 4
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 408.4 4.2 6
HBPT 377.4 3.5 5

*LogP values estimated using ChemDraw.

Key Trends:

  • Lipophilicity : The target compound’s LogP (3.8) is intermediate, balancing solubility and membrane permeability. Higher LogP in (4.2) may reduce aqueous solubility.

Biological Activity

Introduction

The compound (2E,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with significant substituents, including a 4-fluorobenzylidene moiety and a trifluoromethylphenyl group. These structural elements are believed to contribute to its unique chemical properties and biological effects.

  • Molecular Weight: 366.3 g/mol
  • InChI Key: InChI=1S/C17H10F4N2OS/c18-11-7...

Table 1: Structural Features of the Compound

FeatureDescription
Thiazolidine RingPresent
Fluorinated Groups4-fluorobenzylidene, trifluoromethylphenyl
Molecular Weight366.3 g/mol

Biological Activity

Thiazolidinone derivatives have been extensively studied for their diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. The specific compound has shown promise in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antiglioma Efficacy

A study investigated the efficacy of thiazolidinone derivatives on human glioblastoma cells (LN229). The results indicated that specific derivatives exhibited strong cytotoxic and apoptotic effects:

  • Methods Used: MTT assay, colony formation assay, and TUNEL assay.
  • Findings: Certain derivatives showed effective inhibition of glioblastoma cell proliferation.

Table 2: Binding Affinities of Thiazolidinone Derivatives

CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
5a-9.8-8.2
5b-9.0-8.7
5c-8.9-9.0
5d-9.2-8.1
5e-8.7-7.9

This table illustrates the binding affinities of various thiazolidinone derivatives to key targets associated with cancer development.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: It potentially triggers apoptotic pathways in cancer cells.
  • Interaction with Molecular Targets: Binding to receptors such as AURKA and VEGFR-2 may disrupt cancer-related signaling pathways.

Comparative Analysis with Similar Compounds

Several structurally similar compounds exhibit notable biological activities:

Compound NameStructural FeaturesBiological Activity
RosiglitazoneThiazolidinedione frameworkAntidiabetic
PioglitazoneThiazolidinedione frameworkAntidiabetic
Thiazolidine-2,4-dionesGeneral thiazolidine structureVarious (anti-inflammatory)

This comparison underscores how structural variations influence biological activity within the thiazolidinone class.

The compound This compound exhibits significant potential for various therapeutic applications, particularly in oncology. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Q & A

Q. What are the common synthetic routes for this thiazolidinone derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thiosemicarbazides with chloroacetic acid and aromatic aldehydes. For example, outlines a procedure using 4-fluorobenzaldehyde, thiazolidinone precursors, and sodium acetate in refluxing acetic acid (85% yield). Microwave-assisted synthesis ( ) significantly improves efficiency: reactions completing in 3–6 minutes achieve 81–91% yields compared to 69–70% via conventional methods. Key factors affecting yield include solvent choice (DMF/acetic acid mixtures), temperature (reflux vs. microwave irradiation), and stoichiometric ratios of intermediates like 4-fluorobenzylidene derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : A combination of FT-IR, 1H^1H/13C^{13}C NMR, and UV-Vis spectroscopy is critical. FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}), while 1H^1H NMR identifies proton environments, such as imine (δ 8.5–9.0 ppm) and fluorobenzylidene aromatic protons (δ 7.2–7.8 ppm). 13C^{13}C NMR resolves carbonyl carbons (~180 ppm) and trifluoromethyl groups (~120 ppm). UV-Vis spectroscopy ( ) elucidates π→π* transitions in conjugated systems (λ~350 nm). X-ray crystallography (e.g., ) provides definitive stereochemical confirmation of (2E,5Z) configurations .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies in experimental spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, vibrational frequencies, and NMR chemical shifts. For example, shows that DFT-derived 13C^{13}C NMR shifts for thiazolidinone carbonyls (180–185 ppm) align with experimental data within ±3 ppm. Discrepancies in imine proton shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or solid-state DFT simulations .

Q. What strategies optimize reaction efficiency in green chemistry approaches?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (3–6 minutes vs. 7+ hours) and improves yields (up to 96%) by enhancing thermal activation ( ). Solvent-free conditions or biodegradable solvents (e.g., ethanol/DMF) minimize environmental impact. Catalytic additives like pyridine ( ) or Na2_2CO3_3 ( ) reduce side reactions. Flash chromatography (petroleum ether/dichloromethane) ensures high purity (>95%) without hazardous solvents .

Q. How do steric and electronic effects of substituents (e.g., trifluoromethyl, fluorobenzylidene) influence reactivity?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the imine nitrogen, facilitating nucleophilic attack during cyclization ( ). Fluorine’s inductive effect stabilizes the benzylidene moiety, reducing steric hindrance and enhancing π-stacking in crystal structures ( ). Computational studies ( ) reveal that substituents alter HOMO-LUMO gaps, impacting photophysical properties and binding affinity in biological assays .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity for structurally similar thiazolidinones?

  • Methodological Answer : Variations in bioactivity (e.g., antimicrobial vs. antitrypanosomal) arise from differences in substitution patterns and assay conditions. For example, highlights that marine-derived thiazolidinones with 4-fluorophenyl groups show anti-quorum sensing activity, while trifluoromethyl analogs may exhibit cytotoxicity. Standardized assays (e.g., MIC testing, cell viability protocols) and SAR studies are recommended to isolate substituent-specific effects .

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